molecular formula C23H29N B3283715 4-Phenyl-1-(1-phenylcyclohexyl)piperidine CAS No. 77179-41-0

4-Phenyl-1-(1-phenylcyclohexyl)piperidine

Cat. No.: B3283715
CAS No.: 77179-41-0
M. Wt: 319.5 g/mol
InChI Key: QSGOSCPJZXGFFF-UHFFFAOYSA-N
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Description

  • A cycloalkyl ring with lipophilic properties .

PCP and its analogs are potent psychotomimetic drugs that significantly affect the central nervous system. They are known for their hallucinogenic properties and dissociative anesthetic effects . PCP has a complex pharmacological profile, including analgesic, anticonvulsant, and antianxiety properties, depending on the dose and species examined .


Synthesis Analysis

New derivatives of PCP (II-IV) have been synthesized by modifying substituents on the aromatic, cyclohexyl, and amine moieties of the tricyclic structure. These modifications aim to enhance analgesic activity. In vivo evaluation using tail immersion and formalin tests on mice revealed that compounds II and IV exhibited better activity in reducing acute thermal and chemical pains, respectively, compared to other compounds and the PCP group. These compounds may have nociception opioid receptor (NOP) antagonistic characteristics and a close affinity for NMDA antagonists .


Molecular Structure Analysis

The molecular formula of 4-Phenyl-1-(1-phenylcyclohexyl)piperidine hydrochloride is C23H30ClNO, with a molecular weight of 371.955 g/mol . The compound features a benzene ring bound to a piperidine ring .

Mechanism of Action

PCP is a noncompetitive antagonist of the NMDA subtype of the glutamate receptor. It affects the release and reabsorption of monoaminergic neurotransmitters (dopamine, serotonin, and norepinephrine). Additionally, it interacts with muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes .

Physical and Chemical Properties

Safety and Hazards

PCP is known for its mind-altering effects, including hallucinations and distorted perceptions of sounds. It can induce violent behavior and is associated with significant risks when abused . As with any potent psychoactive substance, caution and proper handling are essential.

Properties

IUPAC Name

4-phenyl-1-(1-phenylcyclohexyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGOSCPJZXGFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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